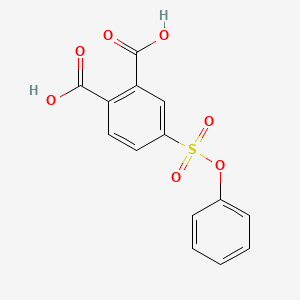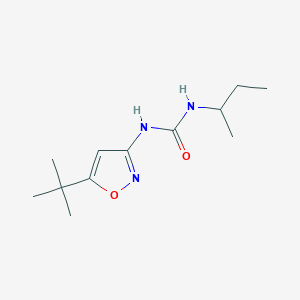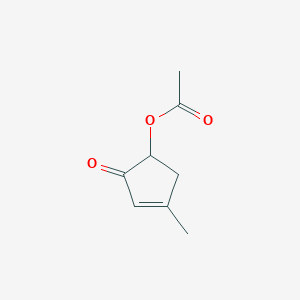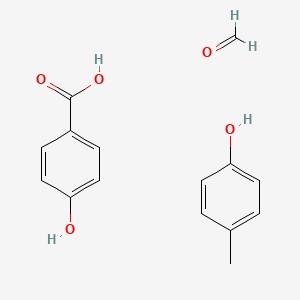
Trimethyl(1,2,2-trifluoroethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(1,2,2-trifluoroethyl)silane is an organosilicon compound with the molecular formula C5H11F3Si. It is a colorless liquid known for its use in organic synthesis, particularly for introducing the trifluoromethyl group into various molecules. This compound is often utilized in the field of medicinal chemistry due to its ability to modify the chemical properties of target molecules, enhancing their biological activity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(1,2,2-trifluoroethyl)silane can be synthesized through the fluorination of chlorotrimethylsilane using antimony trifluoride in the presence of catalytic quantities of bromine or antimony pentachloride. This reaction is typically conducted under heating or in an inert fluorinated solvent . Another method involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent that serves as a halogen acceptor .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The choice of reagents and solvents is critical to minimize by-products and ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(1,2,2-trifluoroethyl)silane undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic addition, and reduction. It is commonly used as a trifluoromethylating agent in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile.
Electrophilic Addition: This reaction involves the addition of an electrophile to an unsaturated compound.
Reduction: This compound can be reduced using various reducing agents to form different products.
Major Products Formed
Trifluoromethylated Amines: Formed from the reaction with N-(tert-butylsulfinyl)-imines.
Trifluoromethylated Silyl Ethers: Formed from the reaction with trans-enones.
Trifluoromethyl Methanols: Formed from the reaction with aldehydes and ketones.
Applications De Recherche Scientifique
Chemistry
In chemistry, trimethyl(1,2,2-trifluoroethyl)silane is widely used as a reagent for introducing the trifluoromethyl group into various organic molecules. This modification can significantly alter the chemical properties of the target molecules, making them more reactive or stable .
Biology and Medicine
In the field of biology and medicine, this compound is used to synthesize biologically active molecules, including pharmaceuticals.
Industry
Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its ability to introduce the trifluoromethyl group makes it valuable in the synthesis of materials with unique properties .
Mécanisme D'action
The mechanism of action of trimethyl(1,2,2-trifluoroethyl)silane involves the generation of a highly reactive trifluoromethide intermediate ([CF3]−). This intermediate can attack various electrophilic centers, such as carbonyl groups, to form new carbon-fluorine bonds. The reaction is typically initiated by a metal salt or a fluoride-containing species, which generates the trifluoromethide intermediate . The intermediate then undergoes nucleophilic addition to the electrophilic center, followed by silylation to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Allyltrimethylsilane: Used in electrophilic substitution reactions.
Vinyltrimethylsilane: Also used in electrophilic substitution reactions.
Uniqueness
Trimethyl(1,2,2-trifluoroethyl)silane is unique due to its ability to introduce the trifluoromethyl group into various molecules under mild conditions. This property makes it a valuable reagent in organic synthesis, particularly in the field of medicinal chemistry, where the trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals .
Propriétés
Numéro CAS |
55364-35-7 |
|---|---|
Formule moléculaire |
C5H11F3Si |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
trimethyl(1,2,2-trifluoroethyl)silane |
InChI |
InChI=1S/C5H11F3Si/c1-9(2,3)5(8)4(6)7/h4-5H,1-3H3 |
Clé InChI |
VLZWONTUEPAWDB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)

![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)



